Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate
CAS No.:
Cat. No.: VC15852980
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C10H12N2O2/c1-4-12-8(2)9(7-11-12)5-6-10(13)14-3/h7H,4H2,1-3H3 |
| Standard InChI Key | WLPSJHFVCFUQTR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C#CC(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. Key structural features include:
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A pyrazole ring with ethyl (N1) and methyl (C5) substituents, influencing steric and electronic properties.
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A propiolate ester group at C4, introducing rigidity and conjugation potential.
Comparative Structural Analysis
| Feature | This Compound | Analogous Compound (1-Methyl-3-Ethyl-5-Pyrazolyl Ethyl Carboxylate) |
|---|---|---|
| Pyrazole Substitution | N1-Ethyl, C5-Methyl | N1-Methyl, C3-Ethyl |
| Ester Group | Propiolate (HC≡CCOOCH₃) | Ethyl Carboxylate (COOCH₂CH₃) |
| Molecular Weight | 192.22 g/mol | 198.22 g/mol |
The propiolate group’s linear alkyne moiety enhances π-conjugation, potentially improving interactions with biological targets or polymer matrices compared to saturated esters .
Synthesis and Optimization
While no direct synthesis protocol for methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is documented, methodologies for structurally related pyrazole esters provide a foundational framework.
Proposed Synthetic Route
Based on patent CN103508959A , which describes the synthesis of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate, the target compound could be synthesized via:
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N-Alkylation: Reacting 5-methyl-1H-pyrazole-4-carboxylic acid with ethyl iodide to introduce the N1-ethyl group.
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Esterification: Coupling the intermediate with methyl propiolate under Sonogashira conditions (Pd/Cu catalyst, THF, 80°C).
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Purification: Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water).
Critical Reaction Parameters
Data extrapolated from analogous syntheses :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst (Pd/Cu) | 5 mol% | Maximizes cross-coupling efficiency |
| Solvent | Tetrahydrofuran (THF) | Balances solubility and reactivity |
| Temperature | 80–100°C | Prevents alkyne dimerization |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Yield improvements are achievable by optimizing stoichiometry and purification techniques, as demonstrated in similar systems where excess dimethyl carbonate increased yields from 79.1% to 90.1% .
Research Challenges and Future Directions
Synthetic Hurdles
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Alkyne Stability: The propiolate group is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature protocols.
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Crystallinity Issues: Bulky substituents (e.g., ethyl, methyl) may reduce crystal quality, complicating X-ray diffraction analysis.
Recommended Studies
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Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents to identify key pharmacophores.
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In Silico Modeling: Predict binding affinities for targets like mTOR or EGFR using molecular docking.
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Thermal Analysis: Evaluate polymer thermal stability via thermogravimetric analysis (TGA).
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